molecular formula C6H7ClN2O B13112797 (S)-2-chloro-1-(pyrazin-2-yl)ethanol

(S)-2-chloro-1-(pyrazin-2-yl)ethanol

Cat. No.: B13112797
M. Wt: 158.58 g/mol
InChI Key: UUDOAGGITCXZJP-ZCFIWIBFSA-N
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Description

(S)-2-chloro-1-(pyrazin-2-yl)ethanol is a chiral organic compound characterized by the presence of a chlorine atom, a pyrazine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (S)-2-chloro-1-(pyrazin-2-yl)ethanol typically begins with pyrazine and (S)-2-chloroethanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-2-chloro-1-(pyrazin-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Pyrazin-2-yl ketones or aldehydes.

    Reduction: Pyrazin-2-yl alcohols or amines.

    Substitution: Various substituted pyrazin-2-yl derivatives.

Scientific Research Applications

Chemistry

(S)-2-chloro-1-(pyrazin-2-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic properties, including its use as a building block in the synthesis of pharmaceutical agents.

Industry

In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-2-chloro-1-(pyrazin-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the ethanol moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-chloro-1-(pyrazin-2-yl)ethanol: The enantiomer of (S)-2-chloro-1-(pyrazin-2-yl)ethanol, differing in its stereochemistry.

    2-chloro-1-(pyridin-2-yl)ethanol: A similar compound where the pyrazine ring is replaced with a pyridine ring.

    2-chloro-1-(quinolin-2-yl)ethanol: Another analog with a quinoline ring instead of a pyrazine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and as a precursor for chiral drugs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes. Understanding its preparation, reactions, and applications can lead to the development of new materials and therapeutic agents.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(1S)-2-chloro-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m1/s1

InChI Key

UUDOAGGITCXZJP-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=C(C=N1)[C@@H](CCl)O

Canonical SMILES

C1=CN=C(C=N1)C(CCl)O

Origin of Product

United States

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